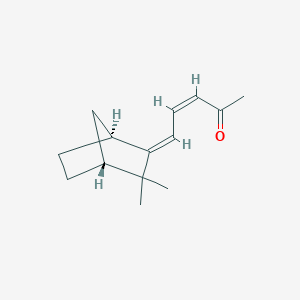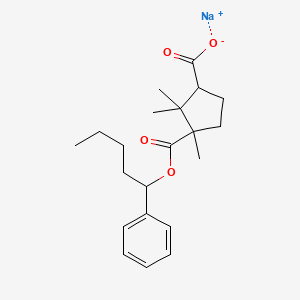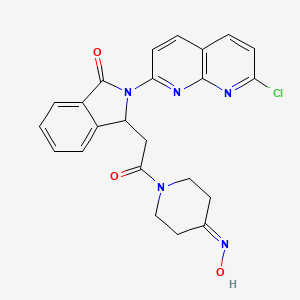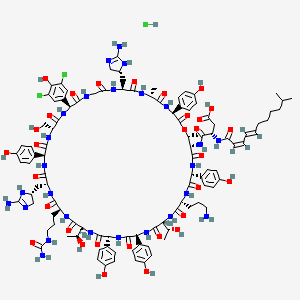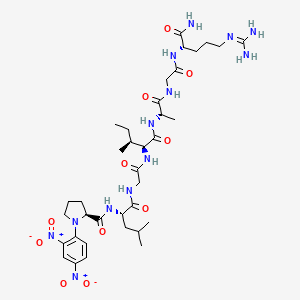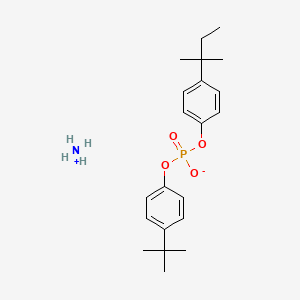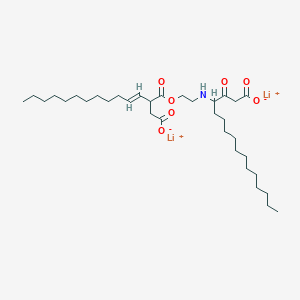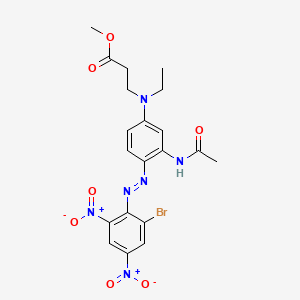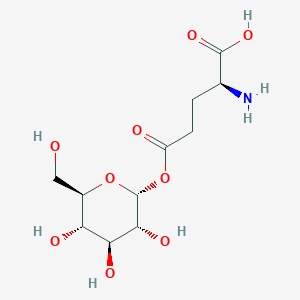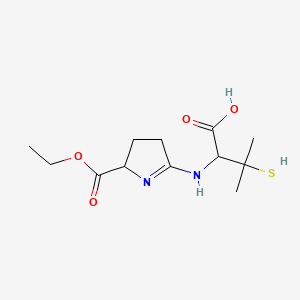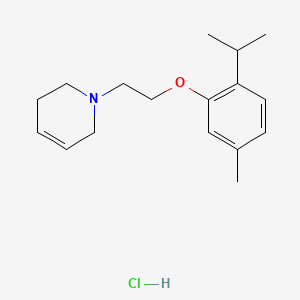
Pyridine, 1,2,3,6-tetrahydro-1-(2-(thymyloxy)ethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1,2,3,6-tetrahydro-1-(2-(thymyloxy)ethyl)-, hydrochloride is a heterocyclic organic compound. It is a derivative of pyridine, where the pyridine ring is partially saturated, and a thymyloxyethyl group is attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-(2-(thymyloxy)ethyl)-, hydrochloride typically involves the following steps:
Formation of the tetrahydropyridine ring: This can be achieved through the partial hydrogenation of pyridine using a suitable catalyst such as palladium on carbon under hydrogen gas.
Attachment of the thymyloxyethyl group: This step involves the reaction of the tetrahydropyridine with a thymyloxyethyl halide in the presence of a base like sodium hydride or potassium carbonate to form the desired product.
Formation of the hydrochloride salt: The final step involves treating the product with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and high-pressure hydrogenation systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1-(2-(thymyloxy)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized back to pyridine using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of piperidine derivatives.
Substitution: The thymyloxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
Scientific Research Applications
Pyridine, 1,2,3,6-tetrahydro-1-(2-(thymyloxy)ethyl)-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-(2-(thymyloxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The thymyloxyethyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 1,2,3,6-tetrahydro-1-methyl-
- Pyridine, 1,2,3,6-tetrahydro-1-ethyl-
- Pyridine, 1,2,3,6-tetrahydro-1-(2-hydroxyethyl)-
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1-(2-(thymyloxy)ethyl)-, hydrochloride is unique due to the presence of the thymyloxyethyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
102206-76-8 |
|---|---|
Molecular Formula |
C17H26ClNO |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c1-14(2)16-8-7-15(3)13-17(16)19-12-11-18-9-5-4-6-10-18;/h4-5,7-8,13-14H,6,9-12H2,1-3H3;1H |
InChI Key |
GHOHLRJJUZYWCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2CCC=CC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


